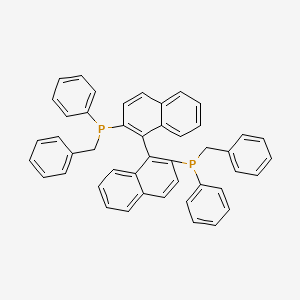
2,2'-Bis(benzyl(phenyl)phosphino)-1,1'-binaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a binaphthalene backbone with two benzyl(phenyl)phosphino groups attached, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with benzyl(phenyl)phosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
科学研究应用
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Its applications include:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the formation of metal-based drugs.
Biological Studies: Used in the study of enzyme mimetics and the development of bioinorganic models.
作用机制
The mechanism of action of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene primarily involves its role as a ligand. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with a simpler structure.
1,2-Bis(diphenylphosphino)benzene: Another bidentate ligand with a benzene backbone.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A triphosphine ligand with different electronic properties.
Uniqueness: 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene stands out due to its binaphthalene backbone, which provides additional steric and electronic effects. This uniqueness allows for the formation of more stable and selective metal complexes, making it a valuable ligand in various applications.
属性
分子式 |
C46H36P2 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC 名称 |
benzyl-[1-[2-[benzyl(phenyl)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]-phenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-17-35(18-6-1)33-47(39-23-9-3-10-24-39)43-31-29-37-21-13-15-27-41(37)45(43)46-42-28-16-14-22-38(42)30-32-44(46)48(40-25-11-4-12-26-40)34-36-19-7-2-8-20-36/h1-32H,33-34H2 |
InChI 键 |
BHBXABDXNPPFRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(CC7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



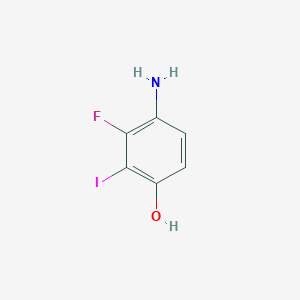

![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

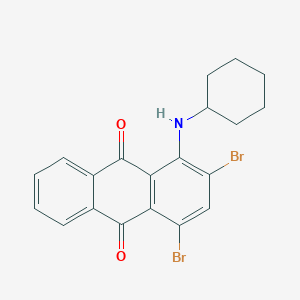
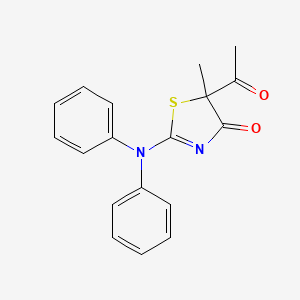
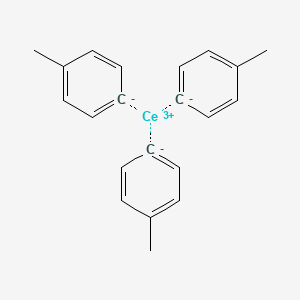

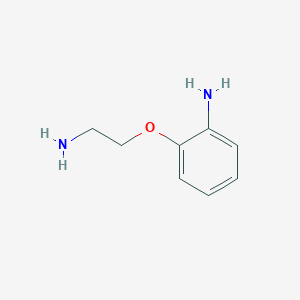
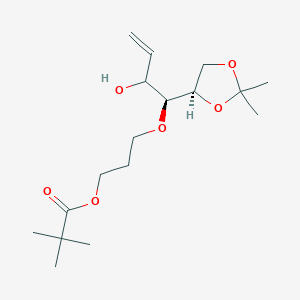


![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
